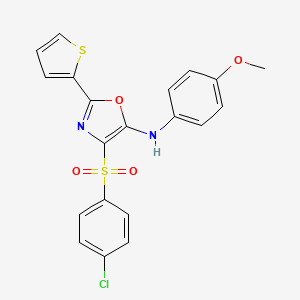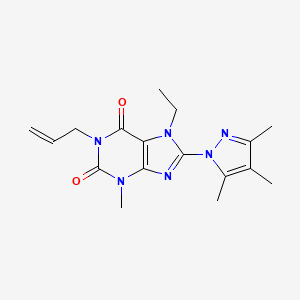
7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A significant application of related chemical structures involves the synthesis and evaluation of their cytotoxic activity against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a complex heterocyclic backbone similar to the compound , were synthesized and tested for growth inhibitory properties. These compounds demonstrated potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few were even tested in vivo against colon tumors in mice, showing promising curative potential (Deady et al., 2003).
Potential Inhibitors of Biosynthesis Pathways
Another research avenue explores the potential of purine derivatives as inhibitors in the biosynthesis of adenosine monophosphate (AMP). The study on purinyl derivatives highlighted their significance as potential inhibitors, which could have implications for therapeutic interventions targeting specific biosynthetic pathways (Wanner et al., 1978).
Antiproliferative and Antioxidant Activities
Modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety have been synthesized and evaluated for their antiproliferative and antioxidant activities. These compounds, similar in structural complexity to the queried chemical, showed moderate antiproliferative activity and varied antioxidant properties, highlighting the diverse biological activities possible from modifications of the purine core (Thalassitis et al., 2014).
Development of Metal-mediated Base Pairs
Research on 6-pyrazolylpurine derivatives, akin to the structural framework of the provided chemical, has paved the way for the development of metal-mediated base pairs in nucleic acids. This innovative approach introduces artificial nucleobases that can recognize canonical nucleobases through metal coordination, offering a new method for designing nucleic acid structures with enhanced functionalities (Sinha et al., 2015).
Propiedades
IUPAC Name |
7-ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-7-9-22-15(24)13-14(20(6)17(22)25)18-16(21(13)8-2)23-12(5)10(3)11(4)19-23/h7H,1,8-9H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFOCQZBMSJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

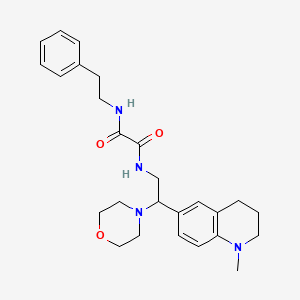
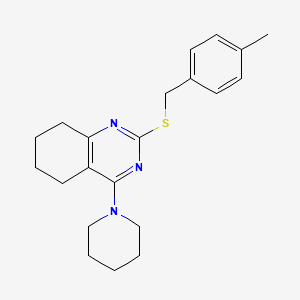
![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)
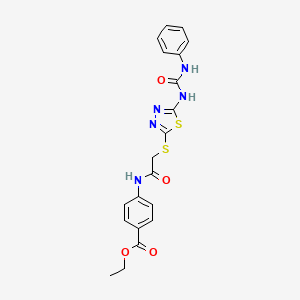
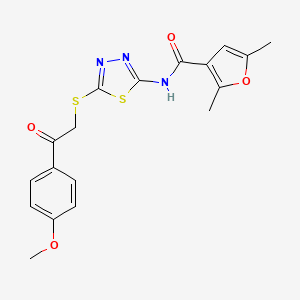
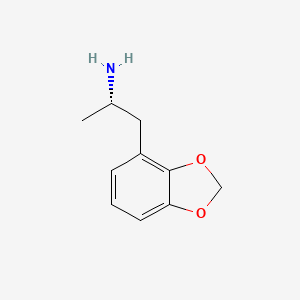

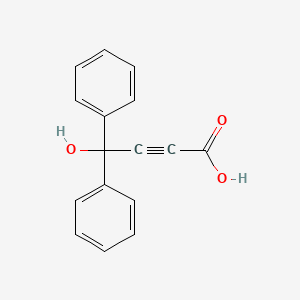
![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)



![3-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2885019.png)
